molecular formula C21H14O5S B3008595 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 308299-96-9

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B3008595
CAS No.: 308299-96-9
M. Wt: 378.4
InChI Key: MSYJCBRHHVVEEY-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound with the CAS Registry Number 610752-84-6 . It has a molecular formula of C 22 H 16 O 5 S and a molecular weight of 392.42 g/mol . This compound belongs to the chemical class of 4H-chromen-4-ones, also known as chromones, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . Chromone derivatives have been identified as potent and competitive antagonists of the Formyl Peptide Receptor 1 (FPR1) . FPR1 is a G protein-coupled receptor expressed on various immune cells, including neutrophils, and plays a critical role in the regulation of inflammatory responses . As such, FPR1 antagonists are investigated as potential therapeutics for modulating innate immunity and in inflammatory disease research . The specific substituents on the chromone core, such as the 2-methoxyphenyl and thiophene-2-carboxylate groups in this compound, are crucial for its binding affinity and antagonistic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c1-24-17-6-3-2-5-14(17)16-12-25-18-11-13(8-9-15(18)20(16)22)26-21(23)19-7-4-10-27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYJCBRHHVVEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, a methoxyphenyl group, and a thiophene carboxylate moiety, endows it with diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H15O4S\text{C}_{18}\text{H}_{15}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition:
The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may interact with topoisomerases, which are crucial for DNA replication and transcription.

2. Antimicrobial Activity:
Research indicates that derivatives of chromenone exhibit significant antimicrobial properties. The presence of the thiophene moiety enhances this activity, making the compound effective against a range of bacterial strains.

3. Anticancer Properties:
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cells, potentially through apoptosis and cell cycle arrest mechanisms.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of chromenone derivatives:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.1 μg/mL
This compoundEscherichia coli0.5 μg/mL

These results indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay:

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These findings suggest that this compound exhibits significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

Several studies have explored the biological activities of similar chromenone derivatives:

  • Antimalarial Activity:
    A recent study synthesized several derivatives and tested their efficacy against Plasmodium falciparum, revealing that some compounds had an EC50 below 10 μM, indicating strong antimalarial properties .
  • Anti-inflammatory Effects:
    Compounds with similar structural motifs have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate ()

  • Structural Difference : Replaces the 2-methoxyphenyl group with a 2-chlorophenyl substituent and introduces a trifluoromethyl (-CF₃) group at position 2.
  • Impact : The chloro group is electron-withdrawing, reducing electron density on the chromen ring compared to the methoxy group. The -CF₃ group enhances lipophilicity (higher XLogP3) and may improve metabolic resistance.
  • Molecular Formula : C₂₁H₁₁ClF₃O₄S (inferred from naming conventions).

[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate ()

  • Structural Difference : The methoxy group is at the 4-position of the phenyl ring instead of the 2-position.
  • Physicochemical Properties : Molecular weight = 446.4 g/mol, XLogP3 = 5.5, polar surface area = 90.1 Ų .

3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Thiophene-2-carboxylate ()

  • Structural Difference: Incorporates a 4-methoxyphenoxy group (oxygen-linked) instead of a direct phenyl substitution.
  • Impact: The phenoxy linker increases molecular flexibility and oxygen content, reducing logP (molar mass = 462.4 g/mol) compared to non-ether analogs .

Variations in Ester Moieties

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate ()

  • Structural Difference : Replaces the thiophene-2-carboxylate with a morpholine-4-carboxylate group.

Implications of Structural Differences

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyphenyl group in the target compound may enhance binding to electron-deficient biological targets compared to chloro-substituted analogs .
  • Ester Group Influence : Thiophene-2-carboxylate esters generally exhibit higher lipophilicity than morpholine-based esters, affecting membrane permeability and bioavailability .
  • Positional Isomerism : Para-substituted methoxy groups () may confer distinct conformational preferences compared to ortho-substituted derivatives, altering target engagement .

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